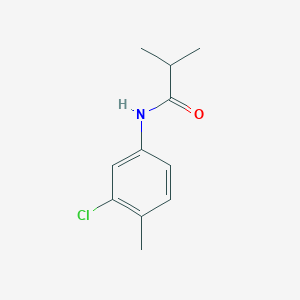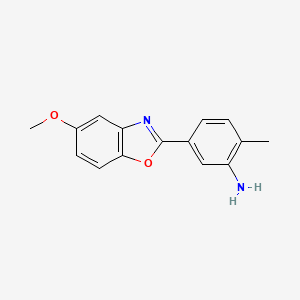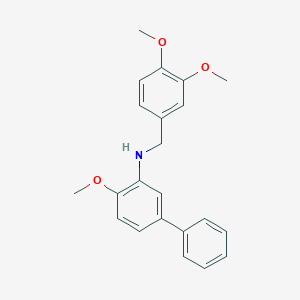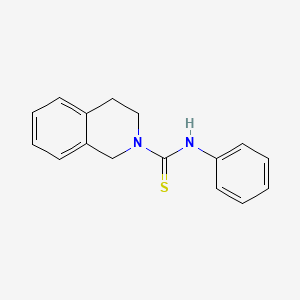![molecular formula C21H17N3O3 B5878624 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5878624.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide, also known as MNO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNO is a small molecule that belongs to the class of oxadiazole derivatives, which have been widely studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway and disrupting mitochondrial function.
Biochemical and Physiological Effects:
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune function. N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide for lab experiments is its high potency and selectivity against cancer cells. N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide has been shown to be highly effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one limitation of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide, including further studies on its mechanism of action, its potential as an anti-inflammatory agent, and its use in combination with other anticancer drugs. Other potential applications of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide include its use as a fluorescent probe for imaging cancer cells and its use as a building block for the synthesis of novel materials with unique properties. Overall, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Synthesis Methods
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzohydrazide with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a suitable catalyst. The resulting intermediate is then treated with 2-naphthoyl chloride to obtain N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide in high yield and purity.
Scientific Research Applications
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide has also been investigated for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.
properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-18-10-8-15(9-11-18)20-23-19(27-24-20)13-22-21(25)17-7-6-14-4-2-3-5-16(14)12-17/h2-12H,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCZVQBIMXQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]naphthalene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5878591.png)

![7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5878596.png)
![1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5878603.png)
![N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5878605.png)

![4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5878615.png)

![4-methyl-N-[4-(4-morpholinyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5878630.png)